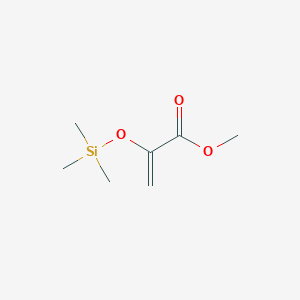
3-(4-fluorobenzoyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
“3-(4-fluorobenzoyl)-4H-1,2,4-triazole” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also seems to have a fluorobenzoyl group attached, which consists of a benzene ring (a six-membered ring with six carbon atoms) with a fluorine atom and a carbonyl group (C=O) attached .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the triazole ring and the fluorobenzoyl group. These groups could potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its constituent atoms .Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzoyl)-4H-1,2,4-triazole has been studied for its potential applications in various scientific fields. It has been studied as an inhibitor of enzymes, particularly those involved in the synthesis of purines and pyrimidines. It has also been studied for its ability to act as a ligand in coordination chemistry. In addition, this compound has been tested for its effectiveness in various lab experiments, as well as its ability to be used in various biochemical and physiological applications.
Wirkmechanismus
3-(4-fluorobenzoyl)-4H-1,2,4-triazole binds to the active site of enzymes and acts as an inhibitor. It binds to the enzyme in a non-covalent manner and prevents the enzyme from catalyzing its reaction. This leads to the inhibition of the enzyme’s activity. This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the synthesis of purines and pyrimidines. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been found to inhibit the activity of enzymes involved in the synthesis of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorobenzoyl)-4H-1,2,4-triazole has several advantages when used in laboratory experiments. It is easy to synthesize and can be used in a wide range of experiments. It is also non-toxic and has a low cost. However, this compound is not very stable and can degrade over time. In addition, it is not very soluble in water, which limits its use in certain experiments.
Zukünftige Richtungen
3-(4-fluorobenzoyl)-4H-1,2,4-triazole has potential applications in various scientific fields, and further research is needed to explore these possibilities. One potential future direction is the use of this compound in drug design. This compound has been studied as an inhibitor of enzymes, and further research could explore its potential to act as an inhibitor of other enzymes. In addition, this compound could be used to study the effects of coordination chemistry on biochemical and physiological processes. Finally, this compound could be used to study the effects of fluorination on the structure and function of proteins.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKHJVCFEVGUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390227.png)
![6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390235.png)


![(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3390252.png)


![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)




